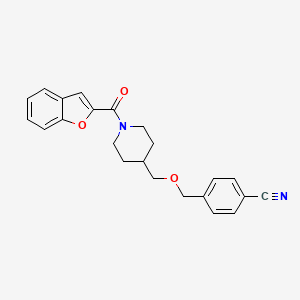![molecular formula C13H17NO2 B2971373 N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide CAS No. 2361641-95-2](/img/structure/B2971373.png)
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide, also known as MPA-NB, is a research chemical that belongs to the family of synthetic cannabinoids. It was first synthesized in 1995 by a team of researchers at the University of Nagoya, Japan. Since then, MPA-NB has gained significant attention among researchers due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide acts on the endocannabinoid system, which is a complex network of receptors and enzymes that regulate various physiological processes in the body. It binds to the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. This binding leads to the activation of various signaling pathways, which ultimately result in the modulation of neurotransmitter release and immune function.
Biochemical and Physiological Effects:
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to enhance the release of dopamine and serotonin, which are neurotransmitters that play a critical role in mood regulation. Additionally, N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide. One potential application is in the development of novel therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide. Finally, there is a need for more research on the safety and toxicity of N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide involves several steps, including the reaction of 3-hydroxyphenylacetic acid with isobutyryl chloride to form 3-(2-methylpropan-2-yl)oxyphenylacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with propargylamine to form N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and chronic pain. Several studies have shown that N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide exhibits potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-5-12(15)14-10-7-6-8-11(9-10)16-13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNMYHFQAWGSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(tert-butoxy)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

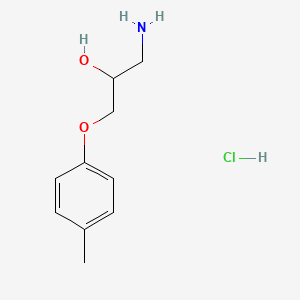

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
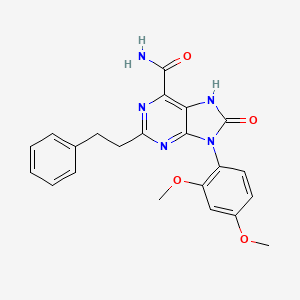
![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)
![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)
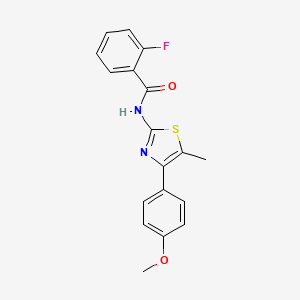
![3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2971308.png)
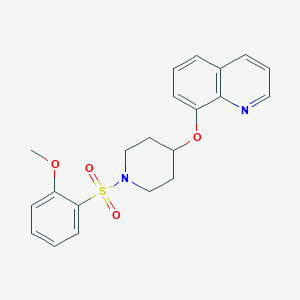
![N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2971310.png)
